molecular formula C25H21Cl2N3O3S2 B10891091 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]acetohydrazide

Cat. No.: B10891091
M. Wt: 546.5 g/mol
InChI Key: PZGBSYFACOIEQU-XODNFHPESA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps. One common method includes the condensation of 2-mercaptobenzothiazole with an appropriate hydrazide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The intermediate product is then reacted with a chlorobenzyl ether derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base (e.g., potassium carbonate) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. The hydrazide group can form covalent bonds with proteins, inhibiting their activity. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{2-CHLORO-4-(DIMETHYLAMINO)PHENYL}METHYLIDENE)ACETOHYDRAZIDE
  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{4-(DIETHYLAMINO)-2-HYDROXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE
  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}METHYLIDENE)ACETOHYDRAZIDE

Uniqueness

The unique combination of benzothiazole and hydrazide moieties, along with the specific substitutions on the phenyl ring, gives 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE distinct chemical and biological properties

Properties

Molecular Formula

C25H21Cl2N3O3S2

Molecular Weight

546.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H21Cl2N3O3S2/c1-2-32-21-12-16(11-19(27)24(21)33-14-17-7-3-4-8-18(17)26)13-28-30-23(31)15-34-25-29-20-9-5-6-10-22(20)35-25/h3-13H,2,14-15H2,1H3,(H,30,31)/b28-13+

InChI Key

PZGBSYFACOIEQU-XODNFHPESA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Cl)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl)OCC4=CC=CC=C4Cl

Origin of Product

United States

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